molecular formula C11H8F4O2 B1444655 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid CAS No. 1324063-28-6

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid

Cat. No.: B1444655
CAS No.: 1324063-28-6
M. Wt: 248.17 g/mol
InChI Key: BCBIVYJBNVUHLY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H8F4O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with fluoro, methyl, and trifluoromethyl groups

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro, methyl, and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, affecting its interaction with biological targets.

Comparison with Similar Compounds

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

    4-(Trifluoromethyl)cinnamic acid: Lacks the fluoro and methyl substituents, which may result in different reactivity and applications.

    2-Fluoro-5-(trifluoromethyl)cinnamic acid: Similar structure but lacks the methyl group, potentially affecting its chemical and biological properties.

    5-Methyl-4-(trifluoromethyl)cinnamic acid: Lacks the fluoro substituent, which can influence its reactivity and interactions.

The unique combination of fluoro, methyl, and trifluoromethyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBIVYJBNVUHLY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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